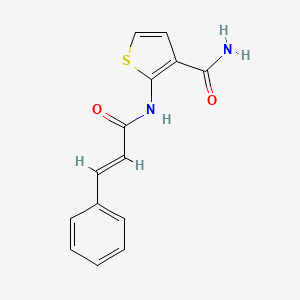

2-Cinnamamidothiophene-3-carboxamide

説明

特性

IUPAC Name |

2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c15-13(18)11-8-9-19-14(11)16-12(17)7-6-10-4-2-1-3-5-10/h1-9H,(H2,15,18)(H,16,17)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUSFDKWTZDWSV-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamamidothiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound.

Introduction of the Cinnamamide Group: The cinnamamide group can be introduced via a coupling reaction between the thiophene derivative and cinnamic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of 2-Cinnamamidothiophene-3-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions: 2-Cinnamamidothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cinnamamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Cinnamylamine derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

科学的研究の応用

2-Cinnamamidothiophene-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other materials with specific electronic properties.

作用機序

The mechanism of action of 2-Cinnamamidothiophene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

類似化合物との比較

2-Aminothiophene-3-carboxamide: Similar structure but with an amino group instead of the cinnamamide group.

2-Cinnamamidothiophene-3-carboxylate: Similar structure but with a carboxylate group instead of the carboxamide group.

2-Cinnamamidothiophene: Lacks the carboxamide group at the third position.

Uniqueness: 2-Cinnamamidothiophene-3-carboxamide is unique due to the presence of both the cinnamamide and carboxamide groups, which confer distinct chemical and biological properties

生物活性

2-Cinnamamidothiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

2-Cinnamamidothiophene-3-carboxamide is characterized by its unique thiophene ring structure combined with a cinnamamide moiety. This structural configuration is believed to contribute to its diverse biological activities.

The biological activity of 2-Cinnamamidothiophene-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating various biological processes.

- Receptor Interaction : It is hypothesized that 2-Cinnamamidothiophene-3-carboxamide interacts with certain receptors, influencing signal transduction pathways relevant to disease states.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that 2-Cinnamamidothiophene-3-carboxamide possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 32 µg/mL | Inhibitory |

| S. aureus | 16 µg/mL | Inhibitory |

| C. albicans | 64 µg/mL | Inhibitory |

Anticancer Activity

In vitro studies have demonstrated that 2-Cinnamamidothiophene-3-carboxamide exhibits cytotoxic effects on several cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10 | Apoptosis Induction |

| MCF-7 | 15 | Cell Cycle Arrest |

| A549 | 12 | Cytotoxicity |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of 2-Cinnamamidothiophene-3-carboxamide:

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity against resistant strains.

- Findings : The compound showed significant effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

-

Case Study on Anticancer Properties :

- Objective : To assess the cytotoxic effects on breast cancer cells.

- Findings : The study reported a dose-dependent decrease in cell viability in MCF-7 cells, highlighting its potential as an anticancer agent.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 2-Cinnamamidothiophene-3-carboxamide is crucial for its development as a therapeutic agent. Initial studies suggest favorable absorption characteristics, but detailed investigations into its metabolism and excretion are necessary.

Toxicity Studies

Preliminary toxicity assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are required to establish safety margins and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cinnamamidothiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The Gewald reaction or modifications thereof are commonly used for synthesizing thiophene-carboxamide derivatives. For example, 2-aminothiophene scaffolds can be synthesized via a three-component reaction involving ketones, sulfur, and cyanoacetamide under basic conditions . Optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalyst choice (e.g., morpholine or piperidine). Green chemistry approaches, such as microwave-assisted synthesis, can reduce reaction time and improve yields .

Q. How should researchers characterize the structural identity and purity of 2-cinnamamidothiophene-3-carboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the thiophene ring and cinnamamide moiety. For example, aromatic protons typically appear in the δ 6.5–8.0 ppm range .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30 v/v) is a starting point .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm the molecular ion peak (e.g., [M+H] at m/z 218.27 for related compounds) .

Q. What solubility and stability considerations are critical for experimental design?

- Methodological Answer :

- Solubility : Thiophene-carboxamides are often poorly soluble in water. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred solvents for stock solutions. For aqueous experiments, use co-solvents like PEG-400 (<5% v/v) .

- Stability : Store lyophilized compounds at -20°C under inert gas (argon) to prevent oxidation. Conduct stability assays via HPLC at 24-hour intervals under experimental conditions (e.g., pH 7.4 buffer, 37°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Variable Control : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, serum concentration). For example, discrepancies in IC values may arise from differences in ATP concentration in kinase assays .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Data Normalization : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .

Q. What computational strategies predict the target interactions of 2-cinnamamidothiophene-3-carboxamide?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of putative targets (e.g., kinases from PDB). Focus on the carboxamide group’s hydrogen-bonding potential with catalytic lysine residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values (<2 Å for stable complexes) .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

- Methodological Answer :

- Substituent Variation : Modify the cinnamamide phenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to probe electronic effects.

- Bioisosteric Replacement : Replace the thiophene ring with furan or pyrrole to assess heterocycle influence on target binding .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to induce target degradation .

Methodological Development Questions

Q. What analytical methods are suitable for quantifying 2-cinnamamidothiophene-3-carboxamide in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions like m/z 218 → 154 for quantification. Validate with spike/recovery tests (≥80% recovery in plasma) .

- Microsomal Stability Assays : Incubate with liver microsomes (0.5 mg/mL) and NADPH. Terminate reactions with ice-cold acetonitrile and analyze degradation kinetics .

Q. How can researchers mitigate off-target effects in cellular assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。